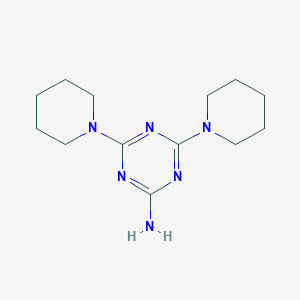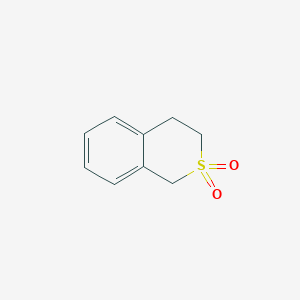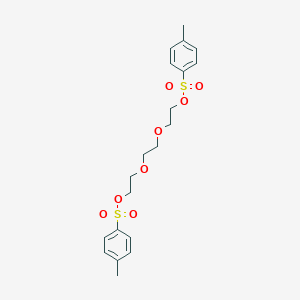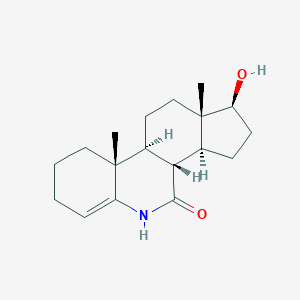
N-Formyl-L-Histidin
Übersicht
Beschreibung
N-Formyl-L-histidine is a derivative of the amino acid histidine, characterized by the presence of a formyl group attached to the nitrogen atom of the imidazole ring. This compound has a molecular formula of C7H9N3O3 and a molecular weight of 183.16 g/mol . It is known for its binding affinity to histidyl-tRNA synthetase and its role as a competitive inhibitor of L-histidine ammonia-lyase .
Wissenschaftliche Forschungsanwendungen
N-Formyl-L-histidine has several applications in scientific research:
Wirkmechanismus
Target of Action
N-Formyl-L-histidine shows a competitive inhibition against L-histidine ammonia-lyase . It also shows binding affinity to histidyl-tRNA synthetase with a Ki value of 4.6 μM . These enzymes play crucial roles in the histidine degradation pathway and protein synthesis, respectively.
Mode of Action
N-Formyl-L-histidine interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it competitively inhibits L-histidine ammonia-lyase, preventing the conversion of L-histidine to urocanic acid . It also binds to histidyl-tRNA synthetase, potentially affecting protein synthesis .
Biochemical Pathways
N-Formyl-L-histidine is involved in the histidine degradation pathway. In this pathway, L-histidine is initially converted to urocanate and ammonia by histidine ammonia-lyase (HutH1). Urocanase (HutU) then transforms urocanate to L-5-imidazolone-4-propionate, which is subsequently hydrolyzed to N-formimino-L-glutamate by imidazolone propionate amidohydrolase (HutI) . N-Formyl-L-histidine is a product of this pathway and can further be processed by other enzymes .
Pharmacokinetics
The pharmacokinetics of l-histidine, a related compound, have been investigated
Result of Action
The action of N-Formyl-L-histidine results in the inhibition of L-histidine ammonia-lyase, thereby preventing the formation of urocanic acid from L-histidine . This could potentially disrupt the histidine degradation pathway and affect the levels of histidine and its metabolites in the body .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
N-Formyl-L-histidine has been shown to bind to histidyl-tRNA synthetase with a Ki value of 4.6 μM . It also exhibits competitive inhibition against L-histidine ammonia-lyase, inhibiting the formation of urocanic acid from L-histidine with a Ki value of 4.26 mM .
Cellular Effects
It is known that histidine, the parent compound of N-Formyl-L-histidine, plays a crucial role in protein synthesis and is involved in numerous cellular processes .
Molecular Mechanism
N-Formyl-L-histidine exerts its effects at the molecular level primarily through its interactions with enzymes such as histidyl-tRNA synthetase and L-histidine ammonia-lyase . By binding to these enzymes, N-Formyl-L-histidine can influence their activity and thus affect various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that the growth rate on N-Formyl-L-histidine depends greatly on its concentration in the medium .
Metabolic Pathways
N-Formyl-L-histidine is involved in the histidine metabolism pathway . It interacts with enzymes such as histidyl-tRNA synthetase and L-histidine ammonia-lyase, which play crucial roles in this metabolic pathway .
Subcellular Localization
It is known that histidine, the parent compound of N-Formyl-L-histidine, plays a crucial role in protein synthesis and is involved in numerous cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Formyl-L-histidine can be synthesized through the formylation of L-histidine. One common method involves the reaction of L-histidine with formic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formylation process .
Industrial Production Methods: In an industrial setting, the production of N-Formyl-L-histidine may involve large-scale formylation reactions using formic acid and L-histidine. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-Formyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-Formyl-L-histidine can be converted to N-formyl-L-histidine carboxylic acid.
Reduction: N-Formyl-L-histidine can be reduced to N-hydroxymethyl-L-histidine.
Substitution: Various substituted imidazole derivatives can be formed depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
N-Formyl-α-L-histidine: Another formylated histidine derivative with similar properties but different biological activities.
Histidylhistidine: A dipeptide of histidine with distinct biochemical roles.
Carnosine (β-alanylhistidine): A dipeptide with antioxidant properties and different physiological functions.
Uniqueness: N-Formyl-L-histidine is unique due to its specific binding affinity to histidyl-tRNA synthetase and its role as a competitive inhibitor of L-histidine ammonia-lyase. These properties make it a valuable compound for studying enzyme inhibition and protein synthesis regulation .
Eigenschaften
IUPAC Name |
2-formamido-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQVSLVQIFFQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15191-21-6 | |
| Record name | NSC334340 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



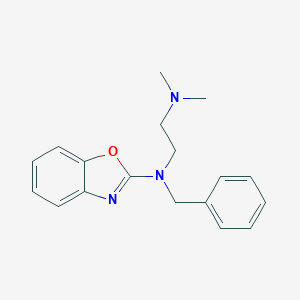


![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
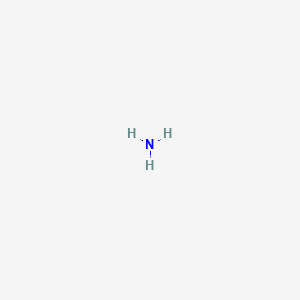
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
